molecular formula C10H11Cl B1365127 3-(2-Chlorophenyl)-2-methyl-1-propene CAS No. 90794-46-0

3-(2-Chlorophenyl)-2-methyl-1-propene

Cat. No. B1365127
CAS RN: 90794-46-0
M. Wt: 166.65 g/mol
InChI Key: SNKXIABFGGVLRD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-methyl-1-propene, also known as 3-Chloro-2-methyl-1-propene or 2-methyl-3-chloropropene, is a volatile organic compound (VOC) with a wide range of uses in industry, research, and medicine. It is a colorless liquid with a slightly sweet smell, and it is easily combustible. The compound is a halogenated hydrocarbon and has been studied for its potential use as a flame retardant, a reactant in organic synthesis, and an intermediate in the production of pharmaceuticals.

Scientific Research Applications

Methanol to Propene Conversion

  • Research by Wu et al. (2011) explored the reaction pathway for propene formation in the methanol to propene (MTP) process over a high silica H-ZSM-5 catalyst. They identified that alkene methylation with methanol is dominant for methanol and individual C3–C6 alkenes co-feeding, which includes the involvement of compounds like 3-(2-Chlorophenyl)-2-methyl-1-propene (Wu et al., 2011).

Electrochemical Synthesis

  • Bringmann and Dinjus (2001) investigated the electrochemical reductive coupling reactions between alkenes and CO2. They used propene as a study subject, which is structurally similar to 3-(2-Chlorophenyl)-2-methyl-1-propene, to understand the behavior of monoenes in this context (Bringmann & Dinjus, 2001).

Propene-Ethene Copolymerization

  • Voegelé et al. (2002) studied the copolymerization of propene with ethene, which could be related to the chemical behavior of 3-(2-Chlorophenyl)-2-methyl-1-propene in similar polymerization reactions (Voegelé et al., 2002).

Catalytic Synthesis

  • Zhu et al. (2008) conducted a study on the methylation of ethene with methanol to propene over MFI zeolites. This work provides insights into the catalytic processes that could potentially involve 3-(2-Chlorophenyl)-2-methyl-1-propene (Zhu et al., 2008).

Chemical Synthesis and Structure Analysis

  • Bhasin et al. (2004) synthesized and characterized diarylmethyl sulfur and selenium compounds, including compounds similar to 3-(2-Chlorophenyl)-2-methyl-1-propene. This study contributes to understanding the structural and synthetic aspects of such compounds (Bhasin et al., 2004).

Quantum Chemical Modeling

  • Bhuvaneswari and Senthilkumar (2019) conducted a comprehensive quantum chemical study on the atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical, providing insights into the environmental impact and reaction mechanisms of similar compounds (Bhuvaneswari & Senthilkumar, 2019).

properties

IUPAC Name

1-chloro-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKXIABFGGVLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438487
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-2-methyl-1-propene

CAS RN

90794-46-0
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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